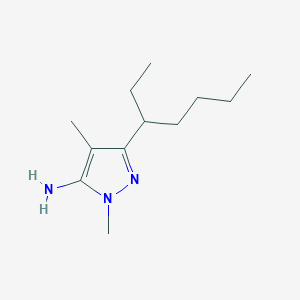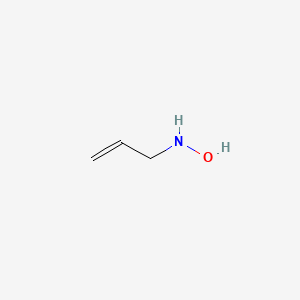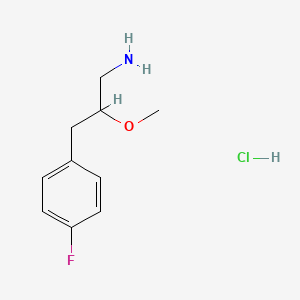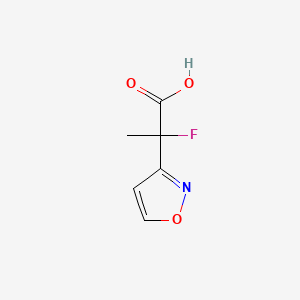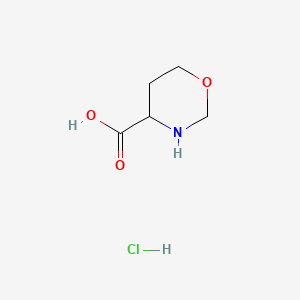
1,3-Oxazinane-4-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Oxazinane-4-carboxylic acid hydrochloride is a chemical compound that has garnered attention due to its potential applications in various fields of research and industry. It is a heterocyclic compound containing an oxazine ring, which is a six-membered ring with one oxygen and one nitrogen atom. The hydrochloride form indicates that the compound is in its salt form, combined with hydrochloric acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-oxazinane-4-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones. This reaction is catalyzed by silica-supported perchloric acid (HClO4) and proceeds under metal-free conditions in methanol as the solvent. The reaction conditions are mild, and the yields are generally good, up to 90% .
Another method involves the reaction of carbon dioxide or urea with amino alcohols. Additionally, cycloaddition reactions of isocyanates to oxetanes and coupling reactions of haloalkyl isocyanates with alkyl halides have been reported .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of eco-friendly catalysts and solvents is emphasized to ensure sustainable and green chemistry practices.
化学反応の分析
Types of Reactions
1,3-Oxazinane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinone derivatives.
Reduction: Reduction reactions can convert the oxazinane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazinone derivatives, reduced oxazinane compounds, and substituted oxazine derivatives .
科学的研究の応用
1,3-Oxazinane-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a valuable synthetic intermediate in the preparation of other heterocyclic compounds and fine chemicals.
Biology: The compound has shown potential as a bioactive molecule with antibacterial, anti-inflammatory, and enzyme-inhibiting properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anticancer and antiviral activities.
作用機序
The mechanism of action of 1,3-oxazinane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antibacterial and anti-inflammatory activities .
類似化合物との比較
Similar Compounds
1,3-Oxazine: A similar heterocyclic compound with significant pharmacological and materials applications.
1,3-Oxazinone: Another related compound with similar synthetic routes and applications.
Uniqueness
1,3-Oxazinane-4-carboxylic acid hydrochloride is unique due to its specific structure and the presence of the carboxylic acid and hydrochloride groups. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C5H10ClNO3 |
|---|---|
分子量 |
167.59 g/mol |
IUPAC名 |
1,3-oxazinane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c7-5(8)4-1-2-9-3-6-4;/h4,6H,1-3H2,(H,7,8);1H |
InChIキー |
KYBVCDAKXIIZJB-UHFFFAOYSA-N |
正規SMILES |
C1COCNC1C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


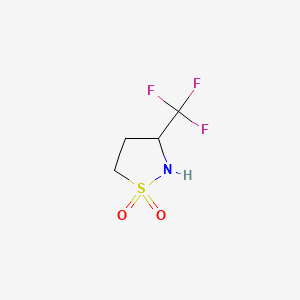

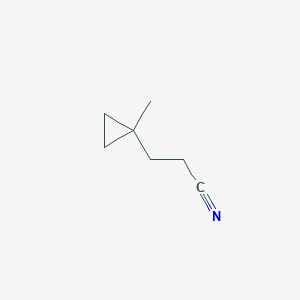


![1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide](/img/structure/B13485065.png)
![1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B13485073.png)
![rac-1-[(2R,3S)-3-methyl-1,4-dioxan-2-yl]methanamine hydrochloride](/img/structure/B13485081.png)
